Meso-decamethylcalix[5]pyrrole
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Overview
Description
Meso-decamethylcalix[5]pyrrole is a substituted calixpyrrole. It derives from a hydride of a calix[5]pyrrole.
Scientific Research Applications
Supramolecular Chemistry and Anion Recognition
Meso-decamethylcalix[5]pyrrole and its derivatives, known for their unique supramolecular chemistry, have been extensively studied for their applications in various scientific research areas. One notable application is in the field of anion recognition and extraction. The supramolecular organization of calixpyrrole with specific anion exchangers enhances selectivity towards certain anions like sulfate over others like nitrate. This effect is attributed to the supramolecular preorganization and thermodynamic stability imparted by the interaction between the calixpyrrole and the anion exchanger (Borman et al., 2011).
Synthesis and Structural Analysis
The synthesis of this compound is significant as it forms the foundation for further applications and studies. The direct synthesis of β-unsubstituted this compound from pyrrole and acetone is a noteworthy achievement, revealing that the presence of a bismuth salt is essential for obtaining the calix[5]pyrrole with the best results using Bi(NO3)3 (Chacón-García et al., 2009). The solid-state structure of meso-decamethyl-calix[5]pyrrole, determined via X-ray crystallography, provides valuable insights into its molecular structure and binding properties (Cafeo et al., 2002).
Ion Transport and Sensing
This compound has shown promising results in ion transport and sensing applications. It has been utilized as an ion-pair receptor, demonstrating the ability to form complexes with certain cations and anions. This property is leveraged for solvent-extraction studies, indicating the formation of ion-paired complexes under specific conditions (Wintergerst et al., 2008). Moreover, calix[5]pyrrole derivatives have been used as versatile precursors for calix[4]pyrrole-based chromogenic anion sensors, displaying sharp changes in color in the presence of certain anions (Farinha et al., 2010).
Molecular Recognition and Binding Affinities
The unique structure of this compound enables it to act as a receptor for various species, including neutral species, anions, cations, and ion pairs. Its derivatives, especially those with strapped functionalities, tend to display enhanced binding affinities and selectivities. This characteristic makes this compound and its derivatives valuable in molecular recognition, supramolecular extraction, separation technology, ion transport, and even as agents capable of inhibiting cancer cell proliferation (Peng et al., 2020).
Properties
Molecular Formula |
C35H45N5 |
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Molecular Weight |
535.8 g/mol |
IUPAC Name |
2,2,7,7,12,12,17,17,22,22-decamethyl-26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C35H45N5/c1-31(2)21-11-13-23(36-21)32(3,4)25-15-17-27(38-25)34(7,8)29-19-20-30(40-29)35(9,10)28-18-16-26(39-28)33(5,6)24-14-12-22(31)37-24/h11-20,36-40H,1-10H3 |
InChI Key |
PIWWNKNNHBQHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C1N6)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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